molecular formula C12H11BrFN3 B8596013 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine

6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine

Cat. No.: B8596013
M. Wt: 296.14 g/mol
InChI Key: XTFKCNHHXUFZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring. The reaction conditions often include:

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Reagents: Sodium hydride (NaH), potassium carbonate (K_2CO_3)

    Temperature: Elevated temperatures (80-120°C)

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors could also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3)

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4)

    Substitution: Halogenation, nitration, and sulfonation reactions

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium

    Reduction: LiAlH_4 in anhydrous ether

    Substitution: Halogenation using N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine
  • N-(6-bromo-4-methylpyridine-2-yl)-5-chloro-4-methylpyridine-2-amine
  • N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-ethylpyridine-2-amine

Uniqueness

6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11BrFN3

Molecular Weight

296.14 g/mol

IUPAC Name

6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine

InChI

InChI=1S/C12H11BrFN3/c1-7-3-10(13)16-12(4-7)17-11-5-8(2)9(14)6-15-11/h3-6H,1-2H3,(H,15,16,17)

InChI Key

XTFKCNHHXUFZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)NC2=NC=C(C(=C2)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask were added 2,6 dibromo-4-methyl pyridine (10.0 g, 40.0 mmol), sodium tert-butoxide (4.4 g, 46.0 mmol), 2-amino-4-methyl-5-fluoro pyridine (5.8 g, 45.8 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.3 g, 1.9 mmol) followed by nitrogen sparged 1,4-dioxane (100 mL). The slurry was evacuated and refilled with nitrogen three times and then heated to 88° C. for 5 hours. After cooling to 25° C., ethyl acetate (100 mL) and water (20 mL) were added and the layers were separated. The organic layer was washed with 10% aqueous sodium chloride solution (25 mL) and then concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes) to afford N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine. 1H NMR (600 MHz, DMSO-d6) δ 9.87 (s, 1H), 8.07 (d, J=0.8 Hz, 1H), 7.61 (s, 1H), 7.32 (d, J=5.6 Hz, 1H), 6.87 (s, 1H), 2.20 (s, 3H), 2.19 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One

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